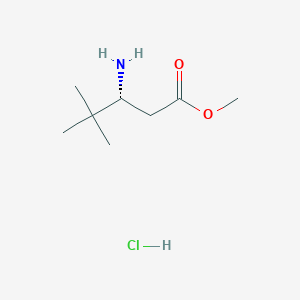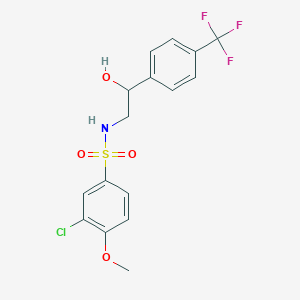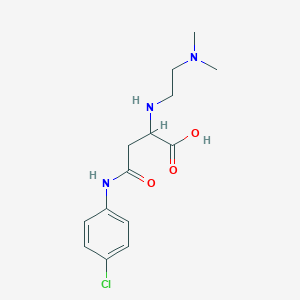
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 57-1293 and is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. In
作用機序
The mechanism of action of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the inhibition of the HCV NS3/4A protease. This enzyme is essential for the cleavage of the viral polyprotein, which is necessary for viral replication. BAY 57-1293 binds to the active site of the protease and prevents its function, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid have been extensively studied. This compound has been shown to effectively inhibit HCV replication in vitro and in vivo. Furthermore, it has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever. However, the compound's potential toxicity and side effects need to be further investigated before its clinical use.
実験室実験の利点と制限
The advantages of using 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid in lab experiments include its potent inhibitory activity against the HCV NS3/4A protease and its potential use in the treatment of other viral infections. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further investigation to determine its clinical efficacy.
将来の方向性
The future directions for the research and development of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid include the investigation of its potential use in the treatment of other viral infections such as dengue fever and yellow fever. Furthermore, the compound's potential toxicity and side effects need to be further investigated to determine its clinical safety. Additionally, the synthesis method of this compound can be further optimized to achieve higher yields and purity.
合成法
The synthesis of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethylamine in the presence of a base to form the intermediate product. The intermediate product is then reacted with ethyl acetoacetate in the presence of a catalyst to yield the final product. The synthesis of this compound has been extensively studied and optimized to achieve high yields and purity.
科学的研究の応用
The primary application of 4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is in the treatment of hepatitis C virus (HCV) infections. This compound is a potent inhibitor of the HCV NS3/4A protease, which is a crucial enzyme for viral replication. Several studies have shown that BAY 57-1293 can effectively inhibit HCV replication in vitro and in vivo. Furthermore, this compound has also been investigated for its potential use in the treatment of other viral infections such as dengue fever and yellow fever.
特性
IUPAC Name |
4-(4-chloroanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-18(2)8-7-16-12(14(20)21)9-13(19)17-11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMXYYNWFWRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2942094.png)
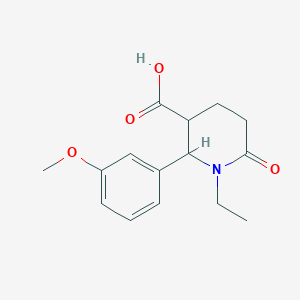
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)

![N-[2-(4-butanoylpiperazinyl)-2-oxo-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B2942101.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2942103.png)

![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)

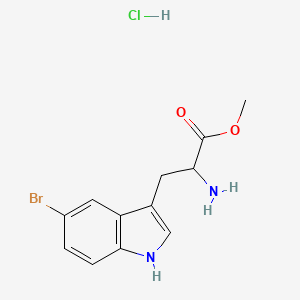
![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)

